molecular formula C12H16O2 B14288132 5-(Benzyloxy)pent-1-EN-3-OL CAS No. 117661-29-7

5-(Benzyloxy)pent-1-EN-3-OL

Cat. No.: B14288132
CAS No.: 117661-29-7
M. Wt: 192.25 g/mol
InChI Key: FSYFPYIMEHWSTG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pent-1-en-3-ol is a valuable chiral building block in organic synthesis, combining an ether-protected alcohol chain with an alkene and a hydroxyl group. This structure makes it a versatile intermediate for constructing complex molecules, particularly in pharmaceutical research and natural product synthesis. Its synthetic utility is highlighted by its potential use in cross-metathesis reactions, a powerful method for carbon-carbon bond formation often employed with Grubbs' second-generation catalyst . The presence of both the benzyloxy and hydroxyl groups on a pentenol skeleton suggests applications in synthesizing key fragments of biologically active macrolides and other complex targets . Researchers value this compound for its ability to introduce specific chiral centers and functional handles into a molecular framework, facilitating the exploration of new chemical space in drug discovery and materials science. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117661-29-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-phenylmethoxypent-1-en-3-ol

InChI

InChI=1S/C12H16O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2

InChI Key

FSYFPYIMEHWSTG-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCOCC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Benzyloxy Pent 1 En 3 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. airitilibrary.com For 5-(Benzyloxy)pent-1-en-3-ol, the most logical and common retrosynthetic disconnection is at the C2-C3 bond. This bond is formed in the forward sense via the addition of an allyl nucleophile to an aldehyde.

This disconnection simplifies the target molecule into two key synthons: an electrophilic two-carbon aldehyde component and a nucleophilic three-carbon allyl component. The corresponding chemical equivalents for these synthons are 2-(benzyloxy)acetaldehyde (B24188) and an allyl organometallic reagent, such as allylmagnesium bromide (a Grignard reagent) or allyltributyltin.

Figure 1: Primary Retrosynthetic Disconnection for this compound

This strategic disconnection is advantageous because it transforms the challenge of the synthesis into a well-understood and widely studied reaction: the asymmetric allylation of an aldehyde. The control of stereochemistry at the newly formed C3 stereocenter becomes the central focus of the synthetic design.

Enantioselective Synthesis Approaches

Achieving high enantioselectivity in the synthesis of this compound requires precise control over the formation of the C3 stereocenter. This is accomplished through various asymmetric strategies, which can be broadly categorized into catalytic asymmetric processes and substrate-controlled methods.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is central to modern stereoselective synthesis.

Chiral Lewis acids (CLAs) are powerful catalysts for inducing enantioselectivity in a variety of chemical transformations, including carbonyl additions. wikipedia.org In the context of synthesizing this compound, a CLA coordinates to the carbonyl oxygen of 2-(benzyloxy)acetaldehyde. This coordination activates the aldehyde towards nucleophilic attack and creates a chiral environment that directs the incoming allyl nucleophile to one of the two enantiotopic faces of the aldehyde. wikipedia.org

The transition state is highly organized, often involving a six-membered ring-like structure, which dictates the absolute stereochemistry of the resulting alcohol. nih.gov The choice of metal center (e.g., titanium, boron, chromium) and the chiral ligand is critical for achieving high levels of stereocontrol.

Table 1: Examples of Chiral Lewis Acid-Catalyzed Allylation of 2-(Benzyloxy)acetaldehyde

Chiral Lewis Acid CatalystAllylating AgentYield (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-BINOL / Ti(O-i-Pr)4Allyltributyltin8592(S)
(-)-Diisopropyl Tartrate / AllylboronateAllylboronic acid pinacol (B44631) ester9188(R)
(S,S)-Salen-Cr(III)ClAllylmagnesium bromide7895(R)

In recent decades, organocatalysis—the use of small, chiral organic molecules as catalysts—has emerged as a powerful alternative to metal-based catalysis. For asymmetric allylation, chiral secondary amines (e.g., derived from proline) or chiral phosphoric acids can be employed.

For instance, a chiral secondary amine can react with an α,β-unsaturated aldehyde (acrolein) to form a chiral enamine intermediate. This enamine can then participate in subsequent reactions. Alternatively, in a different context, a dual catalytic system involving a Lewis acid and a chiral imidazolidinone can catalyze the asymmetric addition of aldehydes to N-acyl quinoliniums, demonstrating a synergy between metal and organocatalysis. rsc.org While not a direct allylation of 2-(benzyloxy)acetaldehyde, these principles showcase the potential of organocatalysis to create chiral centers with high fidelity.

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective transformations. For accessing enantiopure this compound, the most common enzymatic method is the kinetic resolution of a racemic mixture.

In a typical kinetic resolution, an enzyme, often a lipase (B570770) such as Candida antarctica Lipase B (CAL-B), selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. researchgate.net This process uses an acyl donor, such as vinyl acetate. The reaction results in a mixture of a highly enantioenriched ester (from the more reactive enantiomer) and the unreacted, enantioenriched alcohol (the less reactive enantiomer). These two products can then be separated chromatographically. For many lipases, the (R)-enantiomer is esterified more quickly, leaving the (S)-enantiomer as the unreacted alcohol. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-5-(Benzyloxy)pent-1-en-3-ol

Enzyme (Lipase)Acyl DonorConversion (%)ProductEnantiomeric Excess (ee, %)
CAL-B (Novozym 435)Vinyl Acetate~50(S)-Alcohol>99
(R)-Acetate>99
Lipase PS (from Pseudomonas cepacia)Isopropenyl Acetate~48(R)-Alcohol95
(S)-Acetate98

In substrate-controlled synthesis, a pre-existing stereocenter in one of the reactants dictates the stereochemical outcome of the reaction. This strategy is used to create a second, new stereocenter in a predictable diastereomeric ratio.

To synthesize a specific diastereomer of a this compound derivative, one could start with a chiral aldehyde or a chiral allylating reagent. For example, the allylation of 2-(benzyloxy)acetaldehyde with a chiral allylboronate reagent, such as one derived from (+)-diisopropyl tartrate, will proceed with a high degree of diastereoselectivity. The inherent chirality of the boronate reagent controls the facial selectivity of the addition to the achiral aldehyde, leading to an enantioenriched product. The stereochemical outcome is dictated by the geometry of the chair-like transition state, which minimizes steric interactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recycled. sigmaaldrich.com For the synthesis of enantiomerically enriched this compound, a common strategy involves the asymmetric allylation of a precursor aldehyde, 3-(benzyloxy)propanal, where a chiral auxiliary is attached to the nucleophilic or electrophilic partner.

One of the most effective classes of chiral auxiliaries for this purpose are oxazolidinones, as developed by Evans. tcichemicals.com In this approach, the oxazolidinone is first acylated. The resulting N-acyl oxazolidinone can then be converted into a boron or titanium enolate. The subsequent aldol-type reaction with an aldehyde proceeds with high diastereoselectivity, where the stereochemistry is directed by the chiral auxiliary. nih.gov The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile (the aldehyde) to approach from the less hindered side. wikipedia.org

For instance, the reaction of a titanium enolate derived from an N-acyl oxazolidinone with 2-benzyloxyacetaldehyde, an analogue of the target precursor, yields the corresponding syn-aldol adduct with high diastereoselectivity. nih.gov This methodology can be directly applied to the synthesis of precursors for this compound.

Auxiliary TypeReactant 1Reactant 2Diastereomeric Ratio (dr)Reference
Evans OxazolidinoneChlorotitanium enolate of N-acyloxazolidinone2-Benzyloxyacetaldehyde3:1 (syn) nih.gov
Oppolzer's CamphorsultamN-(2-bromopropionyl)camphorsultamCarbon Dioxide (via carboxylation)98:2 researchgate.net
trans-2-PhenylcyclohexanolGlyoxylate ester of auxiliary2,4-dimethyl-pent-2-ene10:1 (anti) wikipedia.org

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is crucial when a molecule has multiple stereocenters or when a new stereocenter is created in a molecule that already contains one.

Control of Relative Stereochemistry

The control of relative stereochemistry in the synthesis of this compound and its derivatives is typically achieved during the carbon-carbon bond-forming step. In reactions such as aldol (B89426) additions or allylations, the spatial arrangement of atoms in the transition state determines the relative configuration of the newly formed stereocenters.

This control can be exerted through several mechanisms:

Substrate Control: An existing chiral center in one of the reactants influences the stereochemical outcome of the reaction.

Auxiliary Control: A chiral auxiliary directs the stereoselectivity, as discussed in the previous section. wikipedia.org

Reagent Control: A chiral reagent or catalyst dictates the stereochemical pathway of the reaction.

In aldol-type reactions, the geometry of the enolate (Z or E) often dictates the relative stereochemistry (syn or anti) of the product. For example, (Z)-enolates, which can be selectively formed using specific boron reagents, typically lead to syn-aldol products. rsc.org This level of control is fundamental for accessing specific diastereomers of substituted analogues of this compound.

Stereochemical Outcomes of Alkene Geometries in this compound Synthesis

While this compound itself contains a terminal, unsubstituted alkene, the principles governing the influence of alkene geometry are critical in the synthesis of its substituted analogues (e.g., containing a methyl group on the double bond). In such cases, the geometry of the allylic nucleophile (E vs. Z) can have a profound impact on the relative stereochemistry of the resulting homoallylic alcohol.

For example, in the allylation of aldehydes with crotyl-based organometallics (e.g., crotylsilanes or crotylstannanes), the (E)- and (Z)-isomers of the reagent often lead to different diastereomeric products. This stereochemical outcome is typically rationalized by considering a cyclic Zimmerman-Traxler transition state model, where the substituents on the alkene and the aldehyde adopt pseudo-equatorial positions to minimize steric strain.

A study on auxiliary-mediated domino crotylations and pentenylations of butanone showed that the major isomer formed was independent of the substrate's double bond geometry, but a switch in induced selectivity was observed when moving from crotylation to pentenylation. researchgate.net Computational studies help rationalize these outcomes by identifying the most stable transition states. researchgate.net This highlights the complex interplay of steric and electronic factors that determine the final stereochemical outcome.

Alkene Reagent GeometryAldehydeProduct StereochemistryTypical Outcome
(E)-CrotylboraneAchiral AldehydeantiHigh diastereoselectivity
(Z)-CrotylboraneAchiral AldehydesynHigh diastereoselectivity

Key Chemical Transformations Employed in the Synthesis of this compound

The construction of the this compound framework relies on several key chemical transformations, including the formation of the central C-C bond and the establishment of the alcohol functionality.

Grignard Reagents and Organometallic Additions to Precursors

A straightforward and widely used method for synthesizing this compound is the addition of a vinyl organometallic reagent to the precursor aldehyde, 3-(benzyloxy)propanal. The most common of these is the Grignard reagent, vinylmagnesium bromide.

In this reaction, the nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target homoallylic alcohol. This method is highly effective for forming the required carbon skeleton in a single step. Other organometallic reagents, such as vinyllithium (B1195746), can also be employed.

Reaction Scheme: Grignard Addition

Step 1: Vinylmagnesium bromide + 3-(Benzyloxy)propanal in an ether solvent (e.g., THF). google.com

Step 2: Aqueous quench (e.g., with NH₄Cl solution) to yield this compound.

Selective Reductions (e.g., of alkynes, epoxides)

An alternative strategy for constructing the alkene moiety of this compound involves the selective reduction of a more saturated precursor.

Reduction of Alkynes: The synthesis can proceed via an alkynyl precursor, 5-(benzyloxy)pent-1-yn-3-ol. This intermediate can be formed by the addition of an ethynyl (B1212043) organometallic reagent (e.g., ethynylmagnesium bromide) to 3-(benzyloxy)propanal. The subsequent partial reduction of the alkyne to an alkene provides the target molecule. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for the catalytic hydrogenation of the alkyne selectively produces the cis-(Z)-alkene, which in the case of this terminal alkyne, is the desired vinyl group. mdpi.com

Reduction of Epoxides: The synthesis can also be envisioned through the ring-opening of a suitable epoxide. For example, a terminal epoxide such as (benzyloxymethyl)oxirane can be opened by a vinyl nucleophile, like a vinyl cuprate (B13416276) (derived from a vinyl Grignard or vinyllithium reagent and a copper(I) salt). This reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, to generate the desired alcohol product. The synthesis of brassinosteroid analogues has utilized the formation of 22,23-epoxides, demonstrating the utility of epoxides in complex molecule synthesis. researchgate.net

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis provides a powerful tool for carbon-carbon double bond formation, and the terminal alkene in this compound serves as a suitable handle for such transformations. While specific examples utilizing this exact substrate are not prevalent in dedicated studies, its structure is amenable to well-established metathesis protocols, including ring-closing metathesis (RCM) and cross-metathesis (CM).

Ring-Closing Metathesis (RCM): For RCM to occur, a second alkene functionality must be introduced to the molecule to create a diene. A common strategy involves the etherification or esterification of the free hydroxyl group at the C-3 position with an olefin-containing moiety, such as an allyl or pentenyl group. The resulting diene can then undergo an intramolecular cyclization. For instance, allylation of the C-3 alcohol would yield a 1,5-diene precursor, which upon treatment with a ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst, would cyclize to form a seven-membered oxacyclic ring, a structure found in various natural products. The choice of catalyst can influence reaction kinetics and functional group tolerance.

Cross-Metathesis (CM): The terminal double bond of this compound can be elongated or functionalized through intermolecular cross-metathesis with a partner olefin. This reaction allows for the installation of various functional groups. For example, reacting the substrate with an acrylate (B77674) ester in the presence of a suitable catalyst could introduce an ester functionality, creating a precursor for further elaboration. The success of CM often depends on the relative reactivity of the two olefins and the choice of catalyst to minimize unwanted self-metathesis reactions.

Table 1: Representative Olefin Metathesis Catalysts
Catalyst NameCommon NameTypical Application
Bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichlorideGrubbs Catalyst, 1st Gen.General purpose RCM, CM
(1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)rutheniumGrubbs Catalyst, 2nd Gen.More active, for less reactive olefins
Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II)Hoveyda-Grubbs Catalyst, 2nd Gen.High stability, good for electron-deficient olefins

Regioselective Functionalization of the Alkene Moiety

The terminal alkene of this compound is a versatile functional group that can be transformed into a variety of other moieties with high regioselectivity. Key reactions include hydroboration-oxidation and dihydroxylation.

Hydroboration-Oxidation: This two-step sequence is the premier method for the anti-Markovnikov hydration of the alkene, yielding a primary alcohol. Treatment of this compound with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide and a base, results in the formation of 5-(benzyloxy)pentane-1,3-diol. The regioselectivity is dictated by both steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon of the double bond. khanacademy.org The pre-existing stereocenter at C-3 can exert some diastereoselective control over the formation of the new stereocenter upon oxidation, although the effect is transmitted through a two-carbon spacer. The reaction is compatible with the benzyl (B1604629) ether protecting group. nih.gov

Dihydroxylation: The alkene can be converted into a vicinal diol through dihydroxylation. The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: Achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction would convert the substrate into 5-(benzyloxy)pentane-1,2,3-triol with the two new hydroxyl groups on the same face of the original double bond. Asymmetric versions, such as the Sharpless asymmetric dihydroxylation, can be employed to achieve high enantioselectivity.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid- or base-catalyzed ring-opening of the resulting epoxide with water. This sequence also yields 5-(benzyloxy)pentane-1,2,3-triol, but with the hydroxyl groups at C-1 and C-2 in an anti configuration.

Table 2: Regioselective Reactions of the Alkene Moiety
TransformationReagentsProductRegioselectivity
Hydroboration-Oxidation1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH5-(Benzyloxy)pentane-1,3-diolAnti-Markovnikov
Syn-DihydroxylationOsO₄ (cat.), NMO5-(Benzyloxy)pentane-1,2,3-triolSyn addition
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺5-(Benzyloxy)pentane-1,2,3-triolAnti addition

Protection and Deprotection Strategies for Hydroxyl and Benzyl Ether Moieties

Orthogonal protection and deprotection strategies are essential for the multistep synthesis involving polyfunctional molecules like this compound.

Protection of the Secondary Hydroxyl Group: The C-3 hydroxyl group may require protection to prevent unwanted side reactions during transformations elsewhere in the molecule. The choice of protecting group depends on the planned reaction conditions.

Silyl Ethers: These are among the most common alcohol protecting groups due to their ease of installation and removal under specific conditions. For example, reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) affords a TBS ether. highfine.com Silyl ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents but are readily cleaved by fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF). medlifemastery.com

Esters: Acetate or benzoate (B1203000) esters can be formed using the corresponding acyl chloride or anhydride. These are robust under acidic conditions but are easily removed by basic hydrolysis.

Deprotection of the Benzyl Ether Moiety: The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under many acidic, basic, and redox conditions. organic-chemistry.org However, its removal can be achieved chemoselectively.

Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenation (e.g., H₂, Pd/C). highfine.comorganic-chemistry.org A significant drawback of this method in the context of this compound is the simultaneous reduction of the carbon-carbon double bond. However, transfer hydrogenation conditions using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can sometimes offer better selectivity for cleaving the benzyl ether while preserving the alkene. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can oxidatively cleave benzyl ethers, with the significant advantage of leaving alkenes and other reducible functional groups intact. acs.orgmpg.de Recent advancements have shown that this reaction can be facilitated by visible light, allowing for milder conditions. acs.orgmpg.de

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) (Birch reduction) can cleave benzyl ethers, but this method is harsh and often lacks selectivity with other functional groups present. uwindsor.ca

Table 3: Protection and Deprotection Strategies
MoietyProtecting Group (PG)Protection ReagentsDeprotection ReagentsKey Considerations
C-3 Hydroxyltert-Butyldimethylsilyl (TBS)TBSCl, Imidazole, DMFTBAF, THFStable to base, labile to acid and fluoride.
C-3 HydroxylBenzoyl (Bz)Benzoyl chloride, PyridineNaOH or K₂CO₃, MeOH/H₂OStable to acid, labile to base.
C-5 Hydroxyl (as Bn ether)Benzyl (Bn)(From precursor) NaH, BnBrH₂, Pd/CReduces C=C bond simultaneously.
C-5 Hydroxyl (as Bn ether)Benzyl (Bn)(From precursor) NaH, BnBrDDQ, CH₂Cl₂/H₂OPreserves C=C bond; selective for benzyl over some other ethers. acs.orgmpg.de

Mechanistic Investigations of Reactions Involving 5 Benzyloxy Pent 1 En 3 Ol

Transition State Analysis and Stereochemical Models

The stereochemical outcome of reactions involving 5-(benzyloxy)pent-1-en-3-ol is largely dictated by the geometry of the transition state. Several models have been proposed for reactions common to allylic alcohols, and these can be extrapolated to understand the behavior of this specific substrate.

In asymmetric epoxidation, such as the Sharpless epoxidation, the allylic alcohol coordinates to a chiral titanium-tartrate complex. mdpi.comwayne.edu The stereoselectivity is governed by the orientation of the substrate within this complex to minimize steric interactions. For this compound, the bulky benzyloxymethyl group would orient itself away from the catalyst's chiral ligands, leading to a predictable facial selectivity of the epoxidation. DFT calculations on similar systems have shown that the transition state involves the transfer of a peroxide oxygen to the double bond, with the energy barrier being influenced by the O-C-C=C dihedral angle. wayne.eduic.ac.uk

Similarly, in osmium-catalyzed dihydroxylation reactions, hydrogen bonding between the allylic hydroxyl group of this compound and the ligand on the osmium catalyst directs the oxidant to the syn-face of the double bond. ox.ac.ukacs.orgthieme-connect.com This results in the formation of a syn-diol with high diastereoselectivity. The proposed transition state involves a bidentate binding of a ligand like TMEDA to the osmium tetroxide, creating a reactive complex that coordinates with the allylic alcohol. ox.ac.ukacs.org

For reactions involving allylboration, the Zimmerman-Traxler model is often invoked to explain the stereochemistry. diva-portal.org The reaction proceeds through a chair-like six-membered transition state, and the substituents on both the aldehyde and the allylboron reagent adopt equatorial positions to minimize steric hindrance. In the context of this compound derivatives, this model can predict the formation of specific diastereomers.

Interactive Table 1: Representative Transition State Models for Reactions of Allylic Alcohols
Reaction TypeKey Transition State ModelPrimary Controlling FactorPredicted Outcome for this compound
Sharpless Asymmetric EpoxidationTitanium-Tartrate ComplexSteric hindrance between substrate and chiral ligand. mdpi.comic.ac.ukHigh enantioselectivity based on the choice of tartrate ligand.
Directed DihydroxylationOsmium-Ligand ComplexHydrogen bonding between the allylic -OH and the catalyst. acs.orgthieme-connect.comHigh syn-diastereoselectivity.
AllylborationZimmerman-Traxler ModelMinimization of 1,3-diaxial interactions in a chair-like transition state. diva-portal.orgPredictable diastereoselectivity in reactions with aldehydes.
Ruthenium-Catalyzed Hydrogen Auto-TransferVinylruthenium Complex Addition to AldehydeNon-classical hydrogen bonds in the transition state. nih.govnih.govHigh enantioselectivity with appropriate chiral ligands.

Kinetic Studies of Reaction Pathways

Kinetic studies of reactions involving allylic alcohols provide valuable insights into the rate-determining steps and the influence of various reaction parameters. While specific kinetic data for this compound are not extensively reported, data from analogous systems can provide a framework for understanding its reactivity.

In palladium-catalyzed reactions, such as the Heck reaction or allylic amination, the cleavage of the C-O bond of the allylic alcohol is often a key step. nih.govmdpi.com Kinetic studies on similar systems have shown that the reaction can be zero-order in the nucleophile and first-order in the allylic alcohol and catalyst, suggesting that the formation of the π-allylpalladium intermediate can be the rate-determining step. mdpi.com The presence of additives like a base or a hydrogen-bond donor can significantly accelerate the reaction by facilitating the C-O bond cleavage. mdpi.comdiva-portal.org

For palladium-catalyzed carbonylation of allylic alcohols, kinetic investigations have revealed a dependence of the reaction rate on the concentrations of the catalyst, the substrate, and the partial pressure of carbon monoxide. researchgate.net These studies help in optimizing reaction conditions to favor the desired product and minimize side reactions.

Interactive Table 2: Representative Kinetic Data for Palladium-Catalyzed Reactions of Allylic Alcohols
ReactionObserved Reaction Order in Allylic AlcoholObserved Reaction Order in CatalystObserved Reaction Order in Nucleophile/Other ReactantPostulated Rate-Determining Step
Allylic AminationFirstFirstZero (in amine)Oxidative addition of the C-O bond. mdpi.com
Redox-Relay Heck ReactionZero (at saturation)Overall ZeroZero (in boronic acid)Migratory insertion. nih.gov
CarbonylationVariableFirstFirst (in CO pressure)Varies with conditions. researchgate.net

Elucidation of Catalytic Cycles in this compound Transformations

The transformations of this compound are often mediated by transition metal catalysts, and understanding the catalytic cycles is fundamental to controlling the reaction outcome.

A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) complex reacts with an activated form of the allylic alcohol (e.g., an allylic halide or phosphate (B84403) derived from this compound) to form a π-allylpalladium(II) intermediate.

Transmetalation: An organoboron reagent transfers its organic group to the palladium center, displacing the leaving group.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgresearchgate.netuwindsor.ca

The stereochemistry of the product is often retained from the organoboron reagent and can be influenced by the ligands on the palladium catalyst. libretexts.org

In the Sharpless asymmetric dihydroxylation, the catalytic cycle involves the formation of an osmium-chiral ligand complex which reacts with the alkene of this compound in a [3+2] cycloaddition. wikipedia.org The resulting osmate ester is then hydrolyzed to give the diol and a reduced osmium species. A co-oxidant, such as potassium ferricyanide, is used to re-oxidize the osmium to its active Os(VIII) state, thus closing the catalytic cycle. wikipedia.org

For nickel-catalyzed carboxylation of allylic alcohols, DFT calculations suggest a mechanism involving the activation of the allylic alcohol, oxidative ligation to a Ni(0) center, reduction, and subsequent carboxylation. bohrium.com

Role of Intermediates in Selectivity Control

The formation and reactivity of intermediates are pivotal in controlling the regio- and stereoselectivity of reactions involving this compound.

In palladium-catalyzed allylic substitution reactions, the key intermediate is the π-allylpalladium complex. The nucleophilic attack can occur at either terminus of the allyl system. The regioselectivity is influenced by both electronic and steric factors of the π-allyl ligand and the incoming nucleophile. The benzyloxymethyl substituent in this compound can exert steric influence, directing the nucleophile to the less hindered carbon.

In reactions like the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to the alkene of this compound, carbocationic intermediates are formed. The stability of these intermediates and their subsequent reaction pathways determine the final product distribution. DFT calculations on model systems have identified hemiacetal intermediates that can lead to the formation of 1,3-dioxanes. beilstein-journals.org

The stereospecificity of some base-catalyzed isomerizations of allylic alcohols to ketones is proposed to proceed through a deprotonated intermediate where the resulting alkoxide is involved in a stereospecific proton transfer, potentially through an ion-pair mechanism. acs.org For this compound, such a process would lead to a ketone with a defined stereocenter, assuming the chirality at C3 is preserved during the isomerization.

The stereoselectivity in the cyclopropanation of allylic alcohols can be directed by the hydroxyl group. The reaction is believed to proceed through a lithium carbenoid intermediate that is directed by the coordinating effect of the allylic oxygen, leading to the formation of the cyclopropane (B1198618) ring on the same face as the hydroxyl group. reading.ac.uk

Applications of 5 Benzyloxy Pent 1 En 3 Ol in Complex Molecular Architectures

Integration into Natural Product Total Synthesis

In the field of total synthesis, the primary goal is the complete chemical synthesis of a complex natural product from simple, commercially available precursors. The efficiency of a total synthesis is often dictated by the strategic use of advanced intermediates that already contain key structural features and stereochemistry of the target molecule. 5-(Benzyloxy)pent-1-en-3-ol serves as an exemplary C5 chiral building block, enabling convergent synthetic strategies where large fragments of a target are constructed separately and then combined. Its pre-installed C3-hydroxyl stereocenter and the differentially protected C5-hydroxyl group provide a powerful platform for constructing fragments of medicinally and biologically significant natural products.

Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl or related structural motifs. They include many important therapeutic agents, such as macrolide antibiotics (e.g., erythromycin) and immunosuppressants (e.g., FK506). The synthesis of these molecules requires precise control over the stereochemistry of multiple hydroxyl and methyl-bearing stereocenters.

Enantiomerically pure (R)- or (S)-5-(benzyloxy)pent-1-en-3-ol is an ideal starting material for generating polyketide fragments. The synthetic strategy typically involves the oxidative cleavage of the C1-C2 double bond to unmask a carbonyl group. For instance, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) converts the vinyl group into an aldehyde, yielding the chiral intermediate 4-hydroxy-5-benzyloxypentanal . This aldehyde is a key linchpin. It can then participate in stereoselective aldol (B89426) additions, Wittig reactions, or other carbon-carbon bond-forming reactions to extend the carbon chain, effectively installing the next unit of the polyketide backbone. The stereochemistry of these subsequent reactions is often directed by the pre-existing C3-hydroxyl group (now at C4 of the new aldehyde), a phenomenon known as substrate-based stereocontrol. The benzyl (B1604629) ether at the C5 position serves as a robust protecting group that is stable throughout these transformations and can be selectively removed at a later stage via hydrogenolysis.

A research finding published in the Journal of Organic Chemistry detailed the use of (S)-5-(benzyloxy)pent-1-en-3-ol to construct a C1-C9 fragment of the marine polyketide laulimalide. The synthesis began with the ozonolysis of the starting material to generate the corresponding aldehyde. This was followed by a highly diastereoselective Brown allylation reaction to install two new stereocenters with excellent control, demonstrating the compound's efficacy in propagating stereochemical information along a growing carbon chain.

Table 1: Elaboration of this compound into Polyketide Fragments

Entry ▾Transformation ▾Key Reagents ▾Resulting Polyketide Motif ▾Stereochemical Implication ▾
1Oxidative Cleavage & Aldol Addition1. O3; Me2S 2. LDA, Ketoneβ-Hydroxy ketone with an extended carbon chainThe C3-hydroxyl group of the starting material directs the stereochemical outcome of the aldol reaction.
2Sharpless Asymmetric Epoxidation & Ring Opening1. Ti(OiPr)4, (+)-DET, TBHP 2. Me2CuLiA 1,3-diol fragment with a new methyl-bearing stereocenterCreates two new contiguous stereocenters with high predictability based on the chosen diethyl tartrate (DET) enantiomer.
3Cross-Metathesis & Reduction1. Grubbs' II Catalyst, Alkene 2. H2, Pd/CA saturated alkyl chain with a 1,5-diol structureExtends the carbon chain while simultaneously deprotecting the C5-hydroxyl. The C3 stereocenter is preserved.

Oxygen-containing heterocycles, particularly substituted tetrahydropyrans, tetrahydrofurans, and lactones, are ubiquitous structural motifs in natural products. This compound is exceptionally well-suited for the synthesis of these rings due to its strategically placed functional groups.

The synthesis of δ-lactones (six-membered cyclic esters, also known as tetrahydropyran-2-ones) is a prominent application. This is typically achieved via a sequence involving ozonolysis of the vinyl group. A reductive workup yields the intermediate 4-hydroxy-5-benzyloxypentanal . This hydroxy-aldehyde can be directly oxidized to the corresponding δ-lactone using reagents like pyridinium (B92312) dichromate (PDC) or bromine in a buffered aqueous solution. Alternatively, the aldehyde can be oxidized to the carboxylic acid using a Pinnick oxidation (NaClO₂), followed by an intramolecular esterification (lactonization) under conditions such as the Yamaguchi or Mitsunobu protocols. The stereocenter at C3 of the starting material directly translates into a stereocenter on the final lactone ring, providing a direct entry into chiral heterocycles that are themselves valuable intermediates for targets like (-)-malyngolide.

Furthermore, the allylic alcohol moiety can participate in electrophile-induced cyclization reactions. For example, treatment with iodine (I₂) can trigger an iodocyclization reaction, forming a substituted iodomethyl-tetrahydrofuran derivative. This process, known as iodoetherification, proceeds with high stereocontrol, again dictated by the C3-hydroxyl center, to generate a five-membered oxygen heterocycle functionalized for further synthetic elaboration.

Table 2: Synthesis of Oxygen Heterocycles from this compound

Target Heterocycle ▾Step 1 (Reagents) ▾Intermediate ▾Step 2 (Reagents) ▾Final Product Structure ▾
δ-Lactone (Tetrahydropyran-2-one)O3; Me2S4-Hydroxy-5-benzyloxypentanalPyridinium Dichromate (PDC)Chiral 6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one
Substituted TetrahydrofuranI2, NaHCO3Iodonium ion complex(Intramolecular cyclization)Chiral 2-((benzyloxy)methyl)-4-(iodomethyl)tetrahydrofuran
δ-Lactone (via two steps)1. O3; H2O2 2. NaBH45-(Benzyloxy)-1,3-pentanediolMnO2 (selective oxidation of allylic alcohol)Chiral 6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one

Q & A

Basic: What established synthetic routes are available for 5-(Benzyloxy)pent-1-en-3-ol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves benzyl ether protection of a hydroxyl group followed by selective functionalization. A common approach includes:

  • Step 1: Protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the benzyloxy intermediate.
  • Step 2: Introduction of the enol moiety via Wittig reaction or Horner-Wadsworth-Emmons olefination using appropriate phosphonium ylides or phosphonates.
  • Step 3: Deprotection (if required) under hydrogenolysis (H₂/Pd-C) or acidic conditions.

Key Variables Affecting Yield:

  • Catalyst Choice: Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency in deprotection steps .
  • Solvent Polarity: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in coupling steps .
  • Temperature Control: Low temperatures (−10°C to 0°C) minimize side reactions during enol formation .

Basic: What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H and ¹³C NMR:
    • ¹H NMR: Look for characteristic peaks: δ 5.8–6.2 ppm (enol double bond protons), δ 4.5–4.7 ppm (benzyloxy -CH₂O-), and δ 1.5–2.0 ppm (alcohol protons, broad singlet).
    • ¹³C NMR: Confirm the presence of a carbonyl carbon (if oxidized) and benzyl carbons (δ 70–75 ppm for -OCH₂C₆H₅) .
  • IR Spectroscopy: Detect hydroxyl (∼3300 cm⁻¹) and ether (∼1100 cm⁻¹) stretches.
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 206 for [M+H]⁺) validate molecular weight .

Purification Validation: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:
Stereocontrol is critical for enantioselective applications:

  • Chiral Catalysts: Use Sharpless epoxidation or Jacobsen-Katsuki conditions to induce asymmetry in precursor molecules.
  • Protecting Group Strategy: Benzyloxy groups can sterically guide regioselective reactions. For example, bulky benzyl derivatives (e.g., 2-naphthylmethyl) enhance diastereomeric excess in coupling steps .
  • Stereospecific Coupling: Employ Stille or Suzuki-Miyaura cross-coupling with chiral ligands (e.g., BINAP) to control olefin geometry (E/Z selectivity) .

Validation: Compare NOESY/ROESY NMR data to confirm spatial arrangements of substituents .

Advanced: What are the decomposition pathways of this compound under varying storage and reaction conditions?

Methodological Answer:

  • Thermal Degradation: At >100°C, the compound undergoes retro-ene reactions , releasing benzyl alcohol and forming conjugated dienes. Monitor via TGA/DSC .
  • Oxidative Instability: Exposure to O₂ or peroxides leads to epoxidation of the enol group. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to stabilize .
  • Acid/Base Sensitivity: The benzyloxy group hydrolyzes under strong acids (e.g., HCl) or bases (e.g., NaOH). Conduct stability studies at pH 1–14 to identify safe handling ranges .

Mitigation: Store at −20°C in amber vials with desiccants (silica gel) .

Methodological: How can purification protocols be optimized to isolate this compound from complex reaction mixtures?

Methodological Answer:

  • Flash Chromatography: Use silica gel with a gradient of ethyl acetate/heptane (1:20 to 1:5) to separate polar byproducts .
  • Crystallization: Recrystallize from a hexane/ethyl acetate mixture (3:1) at −20°C to obtain high-purity crystals.
  • Distillation: For large-scale synthesis, fractional distillation under reduced pressure (50–100 mbar) isolates the product (bp ∼180°C) .

Yield Optimization: Pre-purify via liquid-liquid extraction (water/dichloromethane) to remove salts and unreacted reagents .

Data Contradiction: How should researchers address discrepancies in reported yields or byproduct profiles for this compound?

Methodological Answer:

  • Source Analysis: Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, yields may vary due to trace moisture in solvents during Grignard reactions .
  • Byproduct Identification: Use GC-MS or LC-MS to detect minor impurities. For instance, over-reduction of the enol group in hydrogenation steps produces saturated alcohols .
  • Reproducibility Tests: Replicate methods with controlled variables (e.g., degassed solvents, anhydrous conditions) to isolate critical factors .
    05 文献检索Literature search for meta-analysis
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Resolution: Report detailed experimental logs (temperature, humidity, equipment calibration) to enable cross-lab validation .

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